N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a fluorobenzenesulfonyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluorobenzenesulfonyl Group: Using sulfonyl chloride derivatives in the presence of a base.
Pyrrolidine Carboxamide Formation: Coupling reactions involving pyrrolidine derivatives and carboxylic acid or its activated forms.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes, such as kinases or proteases.
Receptor Modulation: Interaction with biological receptors to modulate their activity.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by occupying the active site.
Receptor Interaction: Modulating receptor activity by binding to the receptor site.
Pathway Modulation: Affecting signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
- N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
- Benzothiazole Ring : Provides unique electronic properties and potential for diverse chemical reactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-9-11-19(12-10-18)34(31,32)29-14-4-7-21(29)23(30)28(16-17-5-3-13-26-15-17)24-27-20-6-1-2-8-22(20)33-24/h1-3,5-6,8-13,15,21H,4,7,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQCBVJGXPDXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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